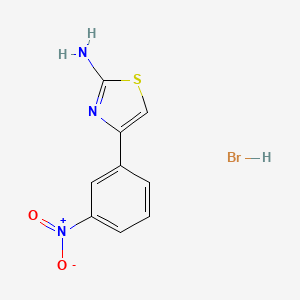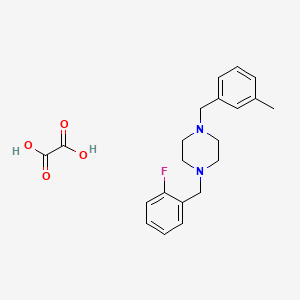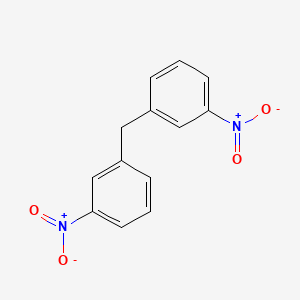![molecular formula C20H16BrNOS B4962222 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide, also known as BPTA, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. BPTA has been studied for its ability to modulate the activity of certain proteins in the body, which has led to investigations into its potential use as a treatment for various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide is not fully understood, but it is thought to involve the modulation of certain proteins in the body. Specifically, 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to inhibit the activity of certain proteins involved in cancer cell growth, such as the epidermal growth factor receptor (EGFR) and the protein kinase B (AKT) pathway.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide can inhibit the activity of enzymes involved in inflammation, which may lead to a reduction in the production of inflammatory mediators. In addition, 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. However, the effects of 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide in vivo have not yet been fully elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide in lab experiments is that it has been shown to have potential as an anti-inflammatory and anticancer agent. This makes it a promising compound for further study in these areas. However, one limitation of using 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of studies involving this compound.
Orientations Futures
There are several potential future directions for research involving 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide. One area of interest is the development of 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide derivatives that may have improved activity or selectivity for specific targets. Another area of interest is the investigation of the effects of 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide in vivo, which may provide further insight into its potential therapeutic applications. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide, which may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of a bromination reaction to introduce a bromine atom into the 4-position of a phenyl ring, followed by a nucleophilic substitution reaction to replace a chlorine atom in an intermediate compound with a phenylthio group. The final step involves the formation of an amide bond between the phenylthio group and an acetamide group.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide to modulate the activity of certain proteins in the body, particularly those involved in inflammation and cancer. 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. In addition, 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-12-10-15(11-13-16)14-20(23)22-18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMDKXVYHQXDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)

